

# determining carbosulfan metabolites in crops

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## Compound Focus: Carbosulfan

CAS No.: 55285-14-8

Cat. No.: S599578

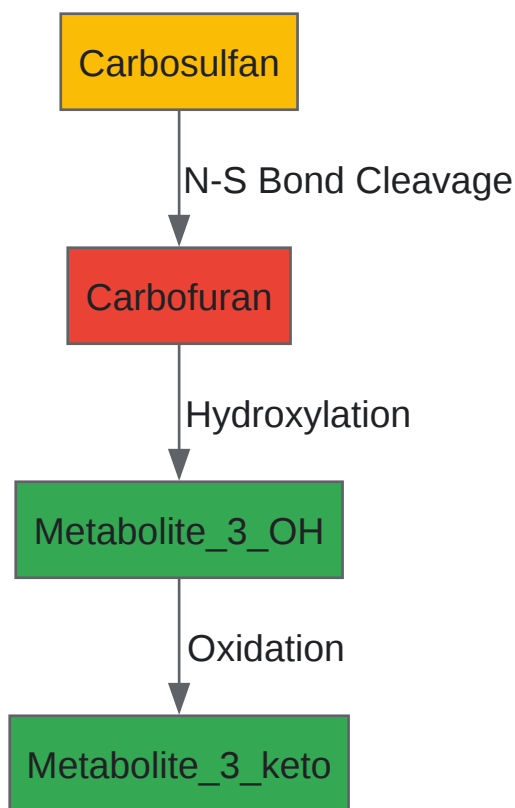
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## Introduction

**Carbosulfan** is a broad-spectrum carbamate insecticide used globally on various crops. It degrades into several metabolites, some of which, like **carbofuran** and **3-hydroxycarbofuran**, are significantly more toxic than the parent compound [1] [2]. This makes monitoring not just **carbosulfan**, but its entire metabolic profile, crucial for accurate food safety risk assessments. This protocol provides a standardized, reliable method for the simultaneous quantification of **carbosulfan** and its key metabolites in crop matrices.

## Metabolic Pathway of Carbosulfan

The primary metabolic and degradation pathway of **carbosulfan** involves initial activation to the more toxic carbofuran, followed by further oxidation. The relationship between these compounds is visualized below.



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## Materials and Reagents

- **Analytical Standards:** **Carbosulfan**, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine. Purity should be  $\geq 95\%$  [3] [4].
- **Internal Standard:** Carbofuran-d3 is recommended for improved quantification accuracy [3].
- **Solvents:** HPLC-grade acetonitrile and methanol [5] [3].
- **Water:** Ultra-pure water (18 M $\Omega$ ·cm resistivity).
- **QuEChERS Salts and Kits:**
  - **Extraction Salt Packet:** 4 g anhydrous MgSO<sub>4</sub>, 1 g NaCl [3].
  - **d-SPE Clean-up Tube:** 400 mg PSA, 400 mg C18EC, 400 mg GCB, and 1200 mg MgSO<sub>4</sub> [3].
- **Equipment:** HPLC system coupled to a tandem mass spectrometer (MS/MS), analytical balance, vortex mixer, centrifuge, and homogenizer.

## Sample Preparation and Extraction Protocol

## Standard Solution Preparation

Prepare individual stock solutions of each analyte at 200-1000 mg/L in methanol [3]. Store at -18°C. Prepare working standard mixtures by serial dilution in acetonitrile or a solvent matching the final extract.

## Sample Homogenization

Take a representative crop sample (e.g., whole dates, oranges). Remove pits/stones if present. Homogenize 50 g of the edible portion with 75 mL of cold purified water into a consistent paste using a food processor [3].

## QuEChERS Extraction

- Weigh  $10.0 \pm 0.1$  g of the homogenized sample into a 50 mL centrifuge tube.
- Add 100  $\mu$ L of the internal standard solution (e.g., carbofuran-d3 at 100  $\mu$ g/kg) [3].
- Add 10 mL of acetonitrile (with 0.1% acetic acid) [3].
- Vortex vigorously for 1 minute.
- Let the mixture stand in a dark, cold place for 60 minutes to allow for sufficient extraction [3].
- Add the extraction salt packet (4 g  $\text{MgSO}_4$  + 1 g NaCl). Shake immediately and vigorously for 1 minute to prevent salt clumping.
- Centrifuge at  $\geq 4500$  rpm for 10 minutes.

## Extract Clean-up

- Transfer 6 mL of the supernatant (acetonitrile layer) into a d-SPE tube containing the clean-up sorbents.
- Vortex for 1 minute and centrifuge again at 4500 rpm for 10 minutes.
- The resulting clean extract is transferred to an autosampler vial for HPLC-MS/MS analysis.

## HPLC-MS/MS Analysis

### HPLC Conditions

The following conditions are recommended based on the literature [3] [2]:

Parameter	Specification
Column	C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	5 mM Ammonium Formate in Water [3]
Mobile Phase B	Methanol or Acetonitrile [3]
Gradient	Start at 20% B, increase to 95% B over 10-15 minutes [2]
Flow Rate	0.2 - 0.3 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40 °C

## MS/MS Conditions

Analysis should be performed in **positive electrospray ionization (ESI+) mode** [2]. The following table summarizes example multiple reaction monitoring (MRM) transitions for target compounds. Optimal parameters like collision energy (CE) must be optimized for the specific instrument used.

Compound	Precursor Ion > Product Ion (Quantifier)	Precursor Ion > Product Ion (Qualifier)	Retention Time (min, example)
Carbosulfan	381.2 > 118.1 [2]	381.2 > 160.1 [2]	~3.80 [5]
Carbofuran	222.1 > 165.1 [2]	222.1 > 123.1 [2]	~2.90 [5]
3-Hydroxycarbofuran	238.1 > 181.1 [2]	238.1 > 127.0 [2]	~2.66 [5]
3-Ketocarbofuran	236.1 > 179.1 [2]	236.1 > 127.0 [2]	-
Dibutylamine	130.2 > 84.1	130.2 > 56.1	-

## Method Validation and Performance

When validated according to the above protocol, the method demonstrates excellent performance characteristics, as shown in the table below summarizing data from recent studies.

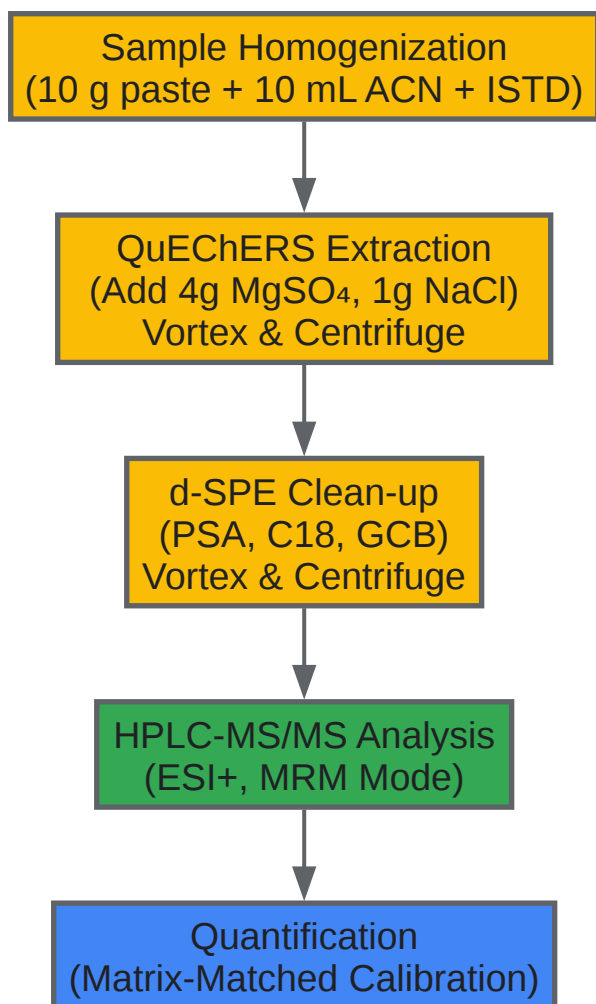
Validation Parameter	Performance Data	Reference
Linearity ( $R^2$ )	> 0.998	[3]
LOQ	0.003 - 0.1 µg/kg	[3]
Recovery (%)	79.5 - 111.9%	[5] [3]
Precision (%CV)	1.7 - 13.0%	[5]
Matrix Effect	-39.8 to +17.1%	[5] [3]

## Application Notes & Troubleshooting

- **Matrix Effects:** Always use **matrix-matched calibration standards** for quantification. Prepare these by spiking the target analytes into the final extract of a blank, control sample [5] [3].
- **Metabolite Focus:** Given that metabolites like carbofuran are often more toxic and persistent, their monitoring is as critical as monitoring the parent **carbosulfan** [1] [2].
- **Processing Effects:** Be aware that food processing (e.g., drying apples) can significantly increase the conversion of **carbosulfan** to carbofuran, altering the residue profile [1].
- **Health Risk Assessment:** To assess risk, calculate the total residue considering **carbosulfan** and its metabolites, and compare it to established MRLs. The Hazard Quotient (HQ) can be calculated; an  $HQ < 1$  indicates negligible health risk [3].

## Graphical Experimental Workflow

The complete analytical procedure, from sample to result, is summarized in the following workflow:



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## References

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